molecular formula C21H21ClN4O3S B2487352 2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide CAS No. 941916-59-2

2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2487352
CAS No.: 941916-59-2
M. Wt: 444.93
InChI Key: FPPZJJDVPFVUAT-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and chemical exploration of thiazole derivatives, including compounds similar to the one , have been a significant area of research. Studies have investigated the synthesis routes and chemical reactions of various thiazole derivatives, highlighting their potential in creating novel compounds with potential biological activities (Albert & Taguchi, 1972). For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to novel antitumor agents, showcases the versatility of these compounds in drug synthesis (Stevens et al., 1984).

Biological Activities

  • The antimicrobial and antitumor activities of novel thiazole derivatives have been a focus of many studies, indicating their significance in medical research. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Moreover, novel heterocyclic compounds derived from triazole and thiazole precursors have been evaluated for their lipase and α-glucosidase inhibition, indicating potential applications in treating metabolic disorders (Bekircan et al., 2015).

Molecular Modeling and Synthesis Techniques

  • Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic derivatives, including thiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates, have been conducted to understand their chemical properties and interactions at the molecular level. These studies contribute to the design of molecules with enhanced biological activities (Alkhaldi et al., 2020). The design, synthesis, and evaluation of new compounds doped with febuxostat for anti-TMV and antimicrobial activities also highlight the innovative approaches in synthesizing molecules with specific biological functions (Reddy et al., 2013).

Antipathogenic Activity

  • The antipathogenic activity of thiourea derivatives, showcasing their potential in developing new antimicrobial agents with antibiofilm properties, demonstrates the critical role of these compounds in addressing microbial resistance and biofilm-related infections (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-8-17(29-2)9-7-14)30-21(24-13)26-20(28)25-16-5-3-4-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPZJJDVPFVUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.